molecular formula C6H5ClN4O2S B13162539 6-Chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide

6-Chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide

Cat. No.: B13162539
M. Wt: 232.65 g/mol
InChI Key: UGMOBOPUDAVVAN-UHFFFAOYSA-N
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Description

6-Chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its fused bicyclic structure, which includes a pyrazole ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-5-chloropyrazole with a suitable sulfonyl chloride in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-Chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

    Condensation Reactions: The sulfonamide group can participate in condensation reactions with aldehydes and ketones to form imines and other related compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.

    Condensation Reactions: Catalysts such as acids or bases are employed to facilitate the condensation process.

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can exhibit different chemical and biological properties depending on the substituents introduced.

Scientific Research Applications

6-Chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as a bioactive molecule, with applications in enzyme inhibition and receptor modulation.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-Chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The chlorine atom and the fused ring structure contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    6-Bromopyrazolo[1,5-a]pyrimidine-3-sulfonamide: Similar structure but with a bromine atom instead of chlorine.

    6-Methylpyrazolo[1,5-a]pyrimidine-3-sulfonamide: Contains a methyl group at the 6th position.

    6-Fluoropyrazolo[1,5-a]pyrimidine-3-sulfonamide: Contains a fluorine atom at the 6th position.

Uniqueness

6-Chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide is unique due to the presence of the chlorine atom, which can influence its reactivity and binding properties

Properties

Molecular Formula

C6H5ClN4O2S

Molecular Weight

232.65 g/mol

IUPAC Name

6-chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide

InChI

InChI=1S/C6H5ClN4O2S/c7-4-1-9-6-5(14(8,12)13)2-10-11(6)3-4/h1-3H,(H2,8,12,13)

InChI Key

UGMOBOPUDAVVAN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C(C=NN21)S(=O)(=O)N)Cl

Origin of Product

United States

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